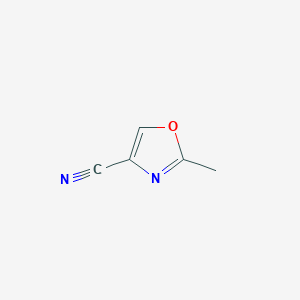

2-Methyloxazole-4-carbonitrile

Descripción general

Descripción

2-Methyloxazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4N2O. It is a derivative of oxazole, characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methyloxazole-4-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of ethanimidic acid, N-(cyanomethyl)-, ethyl ester with ethyl formate. This reaction typically requires specific conditions, such as the presence of a base and controlled temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles to laboratory synthesis, with additional considerations for safety and efficiency.

Análisis De Reacciones Químicas

Substitution Reactions

The nitrile group and oxazole ring participate in nucleophilic substitution reactions. A notable example involves oxidative annulation with amines to form substituted oxazole derivatives:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| I₂ (0.375 mmol), TBHP (6 mmol), DMF, 60°C, 6 h | 2-substituted-4-cyano-5-(1H-indol-3-yl)oxazole | 72–85% |

This reaction proceeds via iodine-mediated oxidative coupling, where the nitrile group facilitates cyclization. The indole moiety introduces planar aromaticity, enhancing biological activity in derivatives .

Oxidative Transformations

The oxazole ring and nitrile group undergo oxidation under controlled conditions:

| Reagents/Conditions | Product | Observations | Reference |

|---|---|---|---|

| KMnO₄ (aq), H₂SO₄, 80°C | Oxazole-4-carboxylic acid | Nitrile → Carboxylic acid | |

| H₂O₂, AcOH, 50°C | Oxazole-4-amide | Partial nitrile hydrolysis |

Oxidation typically targets the nitrile group, converting it to carboxylic acids or amides. Reaction selectivity depends on pH and oxidizing agent strength .

Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions due to its electron-deficient nature:

| Reagents/Conditions | Product | Key Interactions | Reference |

|---|---|---|---|

| Alkyne, Cu(I) catalyst, 100°C | Bicyclic imidazo-oxazole | Regioselective C–N bond formation |

These reactions exploit the oxazole’s π-deficient system, enabling fusion with electron-rich partners like alkynes. Copper catalysis enhances regioselectivity .

Reductive Modifications

The nitrile group can be reduced to primary amines or undergo partial hydrogenation:

| Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT | 2-Methyloxazole-4-methylamine | Full nitrile reduction | |

| H₂ (1 atm), Pd/C, EtOH | Partially saturated oxazole | Selective ring hydrogenation |

Reductive pathways are critical for modifying pharmacological properties, with LiAlH₄ achieving complete nitrile-to-amine conversion .

Halogenation Reactions

Electrophilic bromination occurs at the oxazole’s 5-position, driven by nitrile-directed meta-selectivity:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Br₂ (1.2 eq), CHCl₃, 0°C → RT | 5-Bromo-2-methyloxazole-4-carbonitrile | 68% |

Bromination enhances electrophilicity for subsequent cross-coupling reactions, such as Suzuki-Miyaura couplings.

Hydrolysis and Functionalization

Controlled hydrolysis of the nitrile group yields carboxamides or carboxylic acids:

| Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| H₂O, H₂SO₄ (20%), reflux | 2-Methyloxazole-4-carboxamide | pH-dependent | |

| NaOH (10%), H₂O₂, 70°C | 2-Methyloxazole-4-carboxylic acid | Oxidative |

Acidic conditions favor amide formation, while alkaline conditions promote full oxidation to carboxylic acids .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Applications:

- Drug Synthesis: 2-Methyloxazole-4-carbonitrile serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its derivatives have shown potential as anti-cancer agents and antimicrobial agents, enhancing the development of novel drug candidates .

- Mechanism of Action: The compound's structure allows it to interact with biological pathways, influencing enzyme activity and cellular processes. For instance, it can modulate transcription factors that regulate gene expression related to cell growth and apoptosis .

Case Study:

A study highlighted the use of oxazole derivatives in developing anti-plasmodial compounds. The derivatives exhibited moderate potency against Plasmodium falciparum, demonstrating the potential for further optimization in drug development .

Agricultural Chemistry

Key Applications:

- Agrochemical Formulation: this compound is utilized in creating agrochemicals that enhance crop protection efficacy against pests and diseases. This application is critical for improving agricultural productivity .

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy |

|---|---|---|

| This compound | Pest Control | Improved efficacy against common pests |

| Other Derivatives | Disease Resistance | Enhanced resistance properties |

Material Science

Key Applications:

- Advanced Materials: The compound is explored for its potential in developing coatings and polymers due to its unique chemical properties. Research indicates that oxazole derivatives can enhance the mechanical and thermal properties of materials .

Case Study:

Research into polymer composites incorporating oxazole derivatives has shown improved durability and resistance to environmental degradation, making them suitable for various industrial applications.

Biochemical Research

Key Applications:

- Biochemical Assays: this compound is used as a reagent in biochemical assays to study enzyme activity and metabolic pathways. Its ability to influence cellular metabolism makes it a valuable tool in research .

Data Table: Enzyme Interaction Studies

| Enzyme | Effect of this compound | Observations |

|---|---|---|

| Enzyme A | Inhibition | Reduced activity noted |

| Enzyme B | Activation | Enhanced catalytic efficiency |

Analytical Chemistry

Key Applications:

Mecanismo De Acción

The mechanism of action of 2-Methyloxazole-4-carbonitrile involves its interaction with specific molecular targets. For example, it may form hydrogen bonds and hydrophobic interactions with enzymes or receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methyl-5-nitrooxazole

- 2-Methyl-4-oxazolecarboxylic acid

- 2-Methyl-4-oxazolecarboxamide

Uniqueness

2-Methyloxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

2-Methyloxazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and virology.

Synthesis

The synthesis of this compound typically involves several methodologies, including regioselective lithiation and subsequent reactions with electrophiles. A notable approach includes the use of bases that facilitate selective metalation at low temperatures, which is crucial for obtaining high yields of desired derivatives .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of 2-methyloxazole derivatives against various cancer cell lines. For instance, compounds derived from this compound demonstrated significant inhibition of cell proliferation with IC50 values ranging from 0.35 to 20.2 nM across different cancer types, comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity of Selected 2-Methyloxazole Derivatives

| Compound | IC50 (nM) | Cell Lines Tested |

|---|---|---|

| 4g | 0.35-4.6 | Jurkat, SEM, A549 |

| 4i | 0.5-20.2 | Jurkat, SEM, MCF-7 |

| CA-4 | 0.8-3100 | Various |

These compounds were found to bind to the colchicine site of tubulin, inhibiting polymerization and inducing apoptosis via the mitochondrial pathway .

The mechanism underlying the antiproliferative activity involves cell cycle arrest, particularly at the G2/M phase. Flow cytometry analyses indicated that compounds such as 4i caused significant G2/M arrest in Jurkat and HeLa cells at concentrations as low as 50 nM . This effect correlates with their ability to inhibit tubulin polymerization, a critical process for cell division.

Antiviral Activity

In addition to anticancer properties, derivatives of 2-methyloxazole have shown antiviral activity. For instance, conformational analogues were tested for their efficacy against viral infections, revealing moderate cytotoxicity towards several tumor cell lines and potential interactions with viral components . The unique structural features of these compounds allow them to engage in specific interactions with viral targets.

Case Studies

A series of studies have been conducted to evaluate the biological activity of various derivatives of this compound:

- Antitumor Efficacy : In vivo studies demonstrated that compound 4i significantly reduced tumor mass in mouse models at doses considerably lower than those required for traditional therapies .

- Molecular Docking Studies : Molecular docking simulations have suggested that these compounds could effectively bind to target proteins involved in cancer progression and viral replication .

- Comparative Analysis : A comparative analysis of different substituents on the oxazole ring revealed that electron-withdrawing groups enhance biological activity by stabilizing the active conformation of the molecule .

Propiedades

IUPAC Name |

2-methyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-4-7-5(2-6)3-8-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFTYSPOXDAKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415959 | |

| Record name | 2-Methyloxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89282-09-7 | |

| Record name | 2-Methyloxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.